Camizestrant - 2222844-89-3

Camizestrant

Catalog Number: EVT-511891
CAS Number: 2222844-89-3
Molecular Formula: C24H28F4N6
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Camizestrant is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, camizestrant binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Source and Classification

Camizestrant is derived from a tetrahydroisoquinoline scaffold, which has been optimized to mimic the structure of estradiol and coumarin. This design allows it to effectively bind to estrogen receptors and facilitate their degradation. The compound is categorized under small molecule drugs and is currently undergoing clinical trials to evaluate its efficacy and safety in comparison to existing treatments like fulvestrant .

Synthesis Analysis
  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Key Reactions: Important reactions include alkylation, cyclization, and functional group transformations that build the core structure of camizestrant.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product from by-products.

The detailed synthetic pathway can be complex and requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time .

Molecular Structure Analysis

Camizestrant has a molecular formula of C24H28F4N6C_{24}H_{28}F_{4}N_{6} and a molecular weight of approximately 454.52 g/mol. Its structure features:

  • Tetrahydroisoquinoline Core: This core is crucial for its interaction with estrogen receptors.
  • Fluorinated Side Chains: The presence of fluorine atoms enhances binding affinity and metabolic stability.
  • Amine Functional Groups: These groups are involved in hydrogen bonding interactions with the estrogen receptor.

The three-dimensional conformation of camizestrant allows it to fit into the binding pocket of the estrogen receptor, facilitating effective degradation .

Chemical Reactions Analysis

Camizestrant primarily participates in reactions involving:

  • Binding to Estrogen Receptors: It competes with estradiol for binding sites on both wild-type and mutated estrogen receptors.
  • Proteasomal Degradation: Upon binding, camizestrant promotes the ubiquitination of the estrogen receptor, leading to its degradation via the proteasome pathway.
  • Inhibition of Transcriptional Activity: By preventing estradiol from activating the receptor, camizestrant inhibits downstream gene expression associated with cell proliferation.

These reactions are critical for its mechanism of action as an anti-cancer agent .

Mechanism of Action

Camizestrant functions by binding to estrogen receptors and inducing their degradation through proteasomal pathways. The mechanism can be summarized as follows:

  1. Binding: Camizestrant binds to both wild-type and mutated forms of the estrogen receptor.
  2. Inhibition: This binding prevents estradiol from activating the receptor, inhibiting its transcriptional activity.
  3. Degradation: The bound receptor is marked for degradation by ubiquitin ligases, leading to reduced levels of functional estrogen receptors in cancer cells.

This dual action not only blocks signaling through normal pathways but also addresses resistance mechanisms arising from mutations in the estrogen receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of camizestrant include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Camizestrant exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: It is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining formulation strategies for drug delivery .

Applications

Camizestrant is primarily being investigated for its applications in oncology, specifically for:

  • Breast Cancer Treatment: Targeting estrogen receptor-positive breast cancer patients who have developed resistance to conventional therapies.
  • Clinical Trials: Currently undergoing various phases of clinical trials (e.g., SERENA-6) to assess its efficacy compared to existing treatments like fulvestrant .
  • Potential Combination Therapies: Exploring its use in combination with other agents such as cyclin-dependent kinase inhibitors to enhance therapeutic outcomes.

As research continues, camizestrant may offer a promising alternative in managing hormone-dependent cancers, particularly those resistant to standard endocrine therapies .

Molecular Mechanisms of Camizestrant in Estrogen Receptor Modulation

Selective Estrogen Receptor Degradation (SERD) Mechanisms

Camizestrant induces proteasomal degradation of ERα by altering receptor conformation and promoting ubiquitination. Unlike fulvestrant, which achieves suboptimal ER degradation due to pharmacokinetic limitations, camizestrant achieves near-complete ERα degradation (>90%) in ER+ breast cancer cell lines (e.g., MCF7) at pharmacologically relevant concentrations (IC₉₀: 0.5–2 nM) [1] [3]. This degradation persists in patient-derived xenograft (PDX) models, including those resistant to fulvestrant. Mechanistically, camizestrant:

  • Disrupts ERα Stability: Binds ERα, inducing a conformational change that exposes degron motifs, facilitating E3 ubiquitin ligase recruitment and 26S proteasomal degradation [1] [6].
  • Overcomes Pharmacokinetic Limitations: Oral administration achieves higher and more sustained plasma concentrations than fulvestrant, leading to deeper ER suppression in tissues like the liver and bone [6].

Table 1: ERα Degradation Efficacy of Camizestrant vs. Fulvestrant

Model SystemCamizestrant (ER Degradation %)Fulvestrant (ER Degradation %)
MCF7 Cell Line (WT)>90% at 10 nM70–80% at 100 nM
Fulvestrant-Resistant PDX85–90%<20%
ESR1-Y537S Mutant PDX80–85%30–40%

Competitive ER Antagonism and Ligand-Binding Domain Interactions

Camizestrant functions as a pure antagonist by competitively displacing estradiol (E2) from the ERα ligand-binding domain (LBD). Key structural interactions include:

  • H12 Helix Displacement: Camizestrant binds the LBD with higher affinity than E2 (Kd: ~0.2 nM vs. 0.5 nM for E2), preventing H12 from adopting the active "agonist" conformation. This blocks coactivator (e.g., SRC-3) recruitment and AF2-dependent transcription [1] [3].
  • Resistance Mutation Targeting: Despite reduced binding affinity for ESR1 mutants (e.g., Y537S, D538G), camizestrant maintains potent antagonism (10- to 40-fold higher than fulvestrant in mutant models). Hydrogen bonding with Glu353 and van der Waals interactions with Leu387/Met421 enable activity against diverse mutants [1] [5].

Table 2: Binding Affinity (IC₅₀) of Camizestrant for ESR1 Variants

ESR1 VariantCamizestrant (nM)Fulvestrant (nM)
Wild-Type0.20.8
D538G1.515
Y537S3.040

Transcriptional Modulation of ER-Regulated Genes

Camizestrant suppresses ER-driven transcription by directly antagonizing ER-DNA binding and modulating coregulator complexes. RNA-seq analyses in cell lines and PDX models reveal:

  • Core Gene Suppression: Dose-dependent downregulation of ER target genes (PGR, TFF1, GREB1), with >50% suppression at 10 nM camizestrant (vs. 30% for fulvestrant) [1].
  • Proliferation Pathway Inhibition: Repression of CCND1 (cyclin D1) and MYC, reducing cyclin-dependent kinase (CDK) activity and G1/S cell-cycle progression [1] [3].
  • Lack of Agonist Activity: Unlike partial antagonists (e.g., tamoxifen), camizestrant exhibits no estrogen-like gene activation in endometrial or bone cells [1] [6].

Impact on ESR1 Wild-Type vs. Mutant Receptor Dynamics

ESR1 mutations (e.g., Y537S, D538G) drive ligand-independent ER activation and resistance to aromatase inhibitors (AIs). Camizestrant overcomes this via:

  • Constitutive Activity Suppression: Degrades mutant ERα and blocks AF2-mediated transcription, reducing tumor growth in fulvestrant-resistant PDX models (tumor regression: 60–80% vs. progression on fulvestrant) [1] [3].
  • Clinical Validation: In the SERENA-2 trial, camizestrant (75 mg/150 mg) improved median PFS vs. fulvestrant in patients with ESR1m tumors (HR: 0.56–0.64) [2]. The SERENA-6 trial further confirmed PFS benefit when switching to camizestrant + CDK4/6 inhibitors after ESR1m emergence during 1st-line AI therapy [7].
  • Mutation-Specific Efficacy: Superior activity against D538G vs. Y537S mutants in PDX models aligns with clinical data showing deeper responses in D538G-positive tumors [3] [5].

Table 3: Antitumor Efficacy in ESR1-Mutant Models

ModelTreatmentTumor Growth Inhibition
Y537S Mutant PDX (Fulv-Res)Camizestrant (75 mg/kg)85%
D538G Mutant PDXCamizestrant + Palbociclib98%
Fulvestrant-Resistant PDXCamizestrant80% Regression

Properties

CAS Number

2222844-89-3

Product Name

Camizestrant

IUPAC Name

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine

Molecular Formula

C24H28F4N6

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1

InChI Key

WDHOIABIERMLGY-CMJOXMDJSA-N

SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Canonical SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Isomeric SMILES

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.